molecular formula C10H11NO B7968217 4-(Cyclopropylamino)benzaldehyde

4-(Cyclopropylamino)benzaldehyde

Cat. No.: B7968217
M. Wt: 161.20 g/mol
InChI Key: NDTAJWULHDYKRV-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)benzaldehyde is an organic compound characterized by the presence of a cyclopropylamino group attached to the benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylamino)benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with cyclopropylamine. The process begins with the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde, followed by the nucleophilic substitution of the amino group with cyclopropylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Cyclopropylamino)benzaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the production of advanced materials, including polymers and resins .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the cyclopropylamino group and the benzaldehyde core, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(cyclopropylamino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-7-8-1-3-9(4-2-8)11-10-5-6-10/h1-4,7,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTAJWULHDYKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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